Cas no 36138-76-8 (5-Bromo-2-methylphenol)
5-Bromo-2-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-methylphenol
- 5-Bromo-o-cresol
- PHENOL, 5-BROMO-2-METHYL-
- 5-Bromo-2-methyl-phenol
- 5-Bromo-2-methyl phenol
- 5-Brom-2-kresol
- zlchem 468
- PubChem4132
- 2-Methyl-5-bromophenol
- KSC497K9F
- 3-BROMO-6-METHYLPHENOL
- OONJCAWRVJDVBB-UHFFFAOYSA-
- 2-HYDROXY-4-BROMOTOLUENE
- ZLC0332
- OONJCAWRVJDVBB-UHFFFAOYSA-N
- CL8507
- MB05210
- AKOS005254980
- AM20050314
- FT-0647392
- 5-Bromo-2-methylphenol, 95%
- InChI=1/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
- CS-W008161
- AC-30041
- EN300-102080
- SY018453
- 36138-76-8
- DTXSID50505631
- J-516978
- PS-8464
- SCHEMBL431745
- MFCD08061906
- DTXCID40456441
- DB-011414
-
- MDL: MFCD08061906
- Inchi: 1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
- InChI Key: OONJCAWRVJDVBB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)O
Computed Properties
- Exact Mass: 185.96800
- Monoisotopic Mass: 185.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: powder
- Density: 1.554
- Melting Point: 75-80 °C
- Boiling Point: 241.8℃ at 760 mmHg
- Flash Point: 100.1℃
- Refractive Index: 1.59
- PSA: 20.23000
- LogP: 2.46310
- Solubility: Not determined
5-Bromo-2-methylphenol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
5-Bromo-2-methylphenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
5-Bromo-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043842-10g |
5-Bromo-2-methylphenol |
36138-76-8 | 98% | 10g |
£21.00 | 2022-03-01 | |
| Fluorochem | 043842-25g |
5-Bromo-2-methylphenol |
36138-76-8 | 98% | 25g |
£41.00 | 2022-03-01 | |
| Fluorochem | 043842-100g |
5-Bromo-2-methylphenol |
36138-76-8 | 98% | 100g |
£138.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124288-10g |
5-Bromo-2-methylphenol |
36138-76-8 | 95% | 10g |
¥102.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124288-1g |
5-Bromo-2-methylphenol |
36138-76-8 | 95% | 1g |
¥36.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124288-25g |
5-Bromo-2-methylphenol |
36138-76-8 | 95% | 25g |
¥181.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124288-5g |
5-Bromo-2-methylphenol |
36138-76-8 | 95% | 5g |
¥58.90 | 2023-09-04 | |
| TRC | B697433-100mg |
5-Bromo-2-methylphenol |
36138-76-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697433-250mg |
5-Bromo-2-methylphenol |
36138-76-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697433-500mg |
5-Bromo-2-methylphenol |
36138-76-8 | 500mg |
$ 87.00 | 2023-04-18 |
5-Bromo-2-methylphenol Suppliers
5-Bromo-2-methylphenol Related Literature
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1. Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresolJudith M. Brittain,Peter B. D. de la Mare,Paul A. Newman J. Chem. Soc. Perkin Trans. 2 1981 32
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Ronny Hesse,Anne J?ger,Arndt W. Schmidt,Hans-Joachim Kn?lker Org. Biomol. Chem. 2014 12 3866
Additional information on 5-Bromo-2-methylphenol
Research Briefing on 5-Bromo-2-methylphenol (CAS: 36138-76-8): Recent Advances and Applications in Chemical Biology and Pharmaceuticals
5-Bromo-2-methylphenol (CAS: 36138-76-8) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including antimicrobial agents, anti-inflammatory drugs, and potential anticancer therapeutics. Recent studies have explored its unique chemical properties, reactivity, and biological activities, positioning it as a promising candidate for further drug development and industrial applications.
In a 2023 study published in the *Journal of Medicinal Chemistry*, researchers investigated the antimicrobial properties of 5-Bromo-2-methylphenol derivatives against multidrug-resistant bacterial strains. The study demonstrated that brominated phenolic compounds exhibit potent inhibitory effects on bacterial biofilm formation, a critical factor in antibiotic resistance. The researchers synthesized a series of derivatives and evaluated their efficacy, with 5-Bromo-2-methylphenol showing notable activity against *Staphylococcus aureus* and *Pseudomonas aeruginosa*. These findings highlight its potential as a scaffold for developing novel antimicrobial agents.
Another significant advancement was reported in *Bioorganic & Medicinal Chemistry Letters*, where 5-Bromo-2-methylphenol was utilized as a key intermediate in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The study revealed that brominated phenols could modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent computational studies have also shed light on the molecular interactions of 5-Bromo-2-methylphenol with biological targets. Density functional theory (DFT) calculations and molecular docking simulations have provided insights into its binding affinity for enzymes involved in cancer cell proliferation. These in silico findings are being validated through experimental studies, with preliminary results indicating promising antitumor activity in vitro.
From an industrial perspective, 5-Bromo-2-methylphenol has been employed in the synthesis of advanced materials, including liquid crystals and polymers with tailored properties. Its bromine moiety enhances thermal stability and electronic characteristics, making it valuable for optoelectronic applications. A 2024 patent application highlighted its use in developing high-performance organic semiconductors, further expanding its utility beyond pharmaceuticals.
In conclusion, recent research underscores the multifaceted role of 5-Bromo-2-methylphenol (CAS: 36138-76-8) in chemical biology and drug discovery. Its antimicrobial, anti-inflammatory, and potential anticancer properties, coupled with its industrial applications, make it a compound of significant interest. Future studies should focus on optimizing its derivatives for enhanced bioactivity and exploring its mechanisms of action in greater detail. This will pave the way for its translation into clinical and commercial applications.
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